

# In-Depth Technical Guide: Methyl 5-(tert-butyl)isoxazole-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No.: B1308706

[Get Quote](#)

CAS Number: 517870-22-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 5-position and a methyl ester at the 3-position. The isoxazole scaffold is a prominent feature in many biologically active molecules, and this particular derivative serves as a key building block in medicinal chemistry. Its utility is highlighted by its incorporation into complex molecules designed to modulate specific biological pathways, most notably as an intermediate in the synthesis of potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). This guide provides a comprehensive overview of its chemical properties, synthesis, and significance in drug discovery.

## Chemical and Physical Properties

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is a stable organic compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

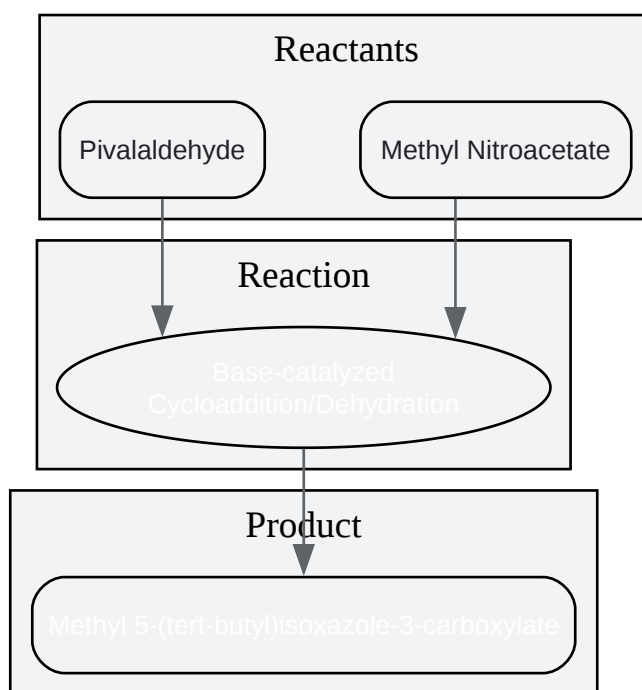
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>3</sub>	[1]
Molecular Weight	183.2 g/mol	[1]
Appearance	Predicted: Colorless to light yellow liquid or solid	-
Boiling Point (Predicted)	262.4 ± 28.0 °C	-
Density (Predicted)	1.077 ± 0.06 g/cm <sup>3</sup>	-
Purity	Typically ≥95%	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is not readily available in published literature, a plausible and commonly employed synthetic route for 3,5-disubstituted isoxazoles involves the cycloaddition reaction of a nitrile oxide with an alkyne. An alternative and relevant approach for the synthesis of 5-tert-butyl-substituted isoxazoles involves the reaction of pivalaldehyde (2,2-dimethylpropanal) with a nitroalkane derivative.

## Postulated Synthesis Workflow

The following diagram illustrates a likely synthetic pathway for **Methyl 5-(tert-butyl)isoxazole-3-carboxylate**, starting from pivalaldehyde and methyl nitroacetate. This method is based on established isoxazole synthesis methodologies.



[Click to download full resolution via product page](#)

Caption: Postulated synthesis workflow for the target compound.

## Detailed Experimental Protocol (Inferred)

This protocol is inferred from general procedures for the synthesis of isoxazole derivatives.

Reaction: Pivalaldehyde + Methyl Nitroacetate → **Methyl 5-(tert-butyl)isoxazole-3-carboxylate**

Materials:

- Pivalaldehyde
- Methyl nitroacetate
- A suitable base (e.g., sodium hydroxide, sodium ethoxide)
- An appropriate solvent (e.g., ethanol, methanol)
- Hydrochloric acid (for neutralization)

- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalaldehyde and a molar excess of methyl nitroacetate in the chosen solvent.
- **Base Addition:** Slowly add a solution of the base in the same solvent to the reaction mixture. The reaction is typically exothermic.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid.
- **Extraction:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- **Purification:** The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **Methyl 5-(tert-butyl)isoxazole-3-carboxylate**.

## Spectroscopic Data (Predicted)

As experimental spectroscopic data for **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is not widely published, the following tables provide predicted data based on its chemical structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.90	s	3H	-OCH <sub>3</sub>
~6.50	s	1H	Isoxazole C4-H
~1.35	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~175	C=O (ester)
~165	Isoxazole C5
~160	Isoxazole C3
~100	Isoxazole C4
~52	-OCH <sub>3</sub>
~32	-C(CH <sub>3</sub> ) <sub>3</sub>
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

## FT-IR Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Assignment
~2970	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1590	C=N stretch (isoxazole ring)
~1460	C-H bend (aliphatic)
~1250	C-O stretch (ester)

## Mass Spectrometry (Predicted)

m/z	Assignment
183.09	$[M]^+$ (Molecular Ion)
168.07	$[M - CH_3]^+$
126.05	$[M - C(CH_3)_3]^+$
57.07	$[C(CH_3)_3]^+$

## Application in Drug Discovery: A Key Building Block for FLT3 Inhibitors

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly a class of potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.

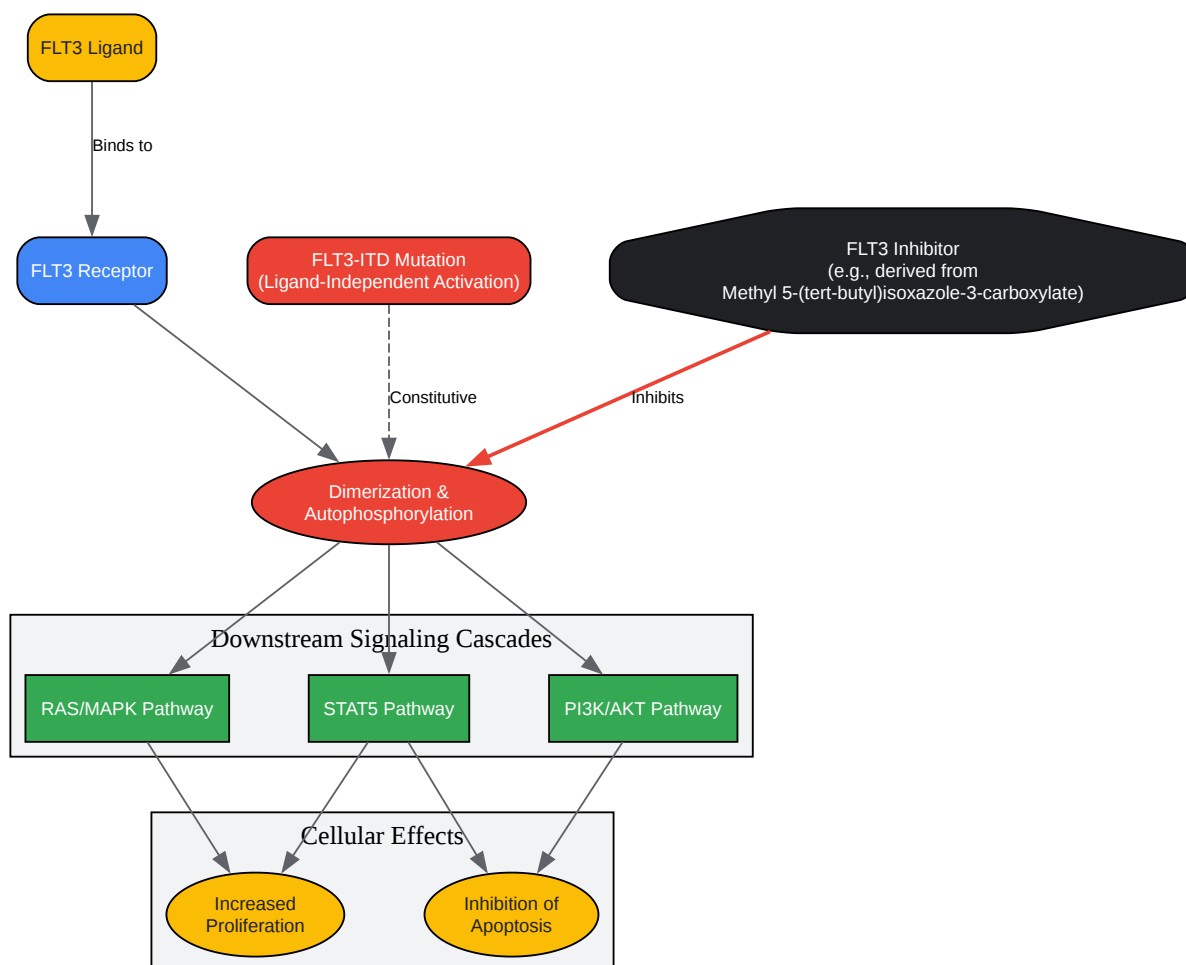
### Role in FLT3 Inhibitor Synthesis

The 5-(tert-butyl)isoxazole moiety is a key pharmacophore in several potent FLT3 inhibitors. The synthesis of these complex molecules often involves the initial preparation of a functionalized isoxazole, such as an amine or a carboxylic acid derivative, which is then coupled with other heterocyclic systems. **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile starting material for these synthetic routes.

### FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.<sup>[2]</sup> Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.<sup>[2][3]</sup> These mutations lead to the constitutive activation of the FLT3 receptor, resulting in uncontrolled cell growth and survival.

The following diagram illustrates the simplified FLT3 signaling pathway and its downstream effects in AML.



[Click to download full resolution via product page](#)

Caption: Simplified FLT3 signaling pathway in AML.

## Safety and Handling

As with all laboratory chemicals, **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its role as a key intermediate in the development of potent FLT3 inhibitors underscores its importance in the ongoing efforts to develop targeted therapies for Acute Myeloid Leukemia. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and drug development professionals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. calpaclab.com [calpaclab.com]
- 2. aksci.com [aksci.com]
- 3. rsc.org [rsc.org]



- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 5-(tert-butyl)isoxazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308706#methyl-5-tert-butyl-isoxazole-3-carboxylate-cas-number-517870-22-3]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)